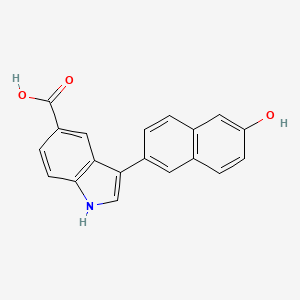
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid is a complex organic compound that features a naphthalene ring fused to an indole structure with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid typically involves multi-step organic reactions The indole ring is then synthesized and fused to the naphthalene structureReaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and halogenated derivatives. These products can further undergo additional reactions to form more complex molecules .
Applications De Recherche Scientifique
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: Shares the naphthalene ring structure but differs in the attached functional groups.
(6-Hydroxynaphthalen-2-yl)boronic Acid: Contains a boronic acid group instead of the indole and carboxylic acid groups.
Uniqueness
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid is unique due to its combination of the naphthalene and indole structures, along with the presence of both hydroxyl and carboxylic acid functional groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C19H13NO3 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C19H13NO3/c21-15-5-3-11-7-13(2-1-12(11)8-15)17-10-20-18-6-4-14(19(22)23)9-16(17)18/h1-10,20-21H,(H,22,23) |
Clé InChI |
OPTWFLWYDUFHPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)O)C=C1C3=CNC4=C3C=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)


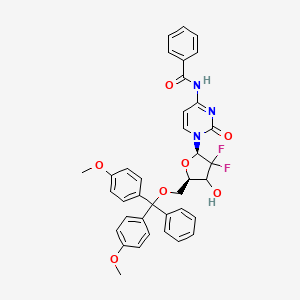
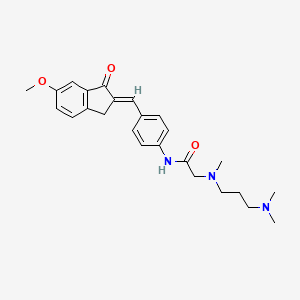
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
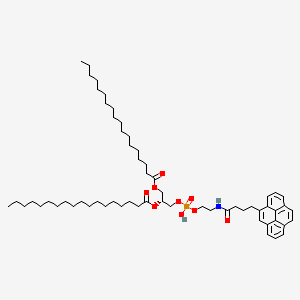
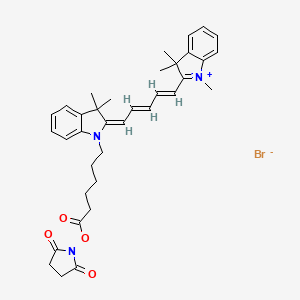

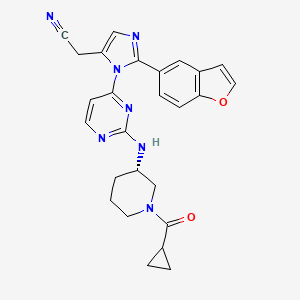
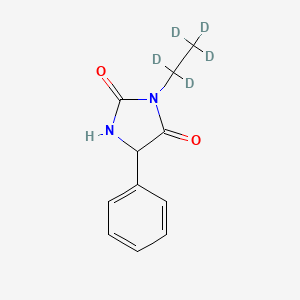

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)

